molecular formula C23H39NO2 B12679259 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime CAS No. 85586-87-4

1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime

Cat. No.: B12679259
CAS No.: 85586-87-4
M. Wt: 361.6 g/mol
InChI Key: WBGYECHEZSDHDH-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime is a chemical compound with the molecular formula C23H39NO2 and a molecular weight of 361.56126 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methyl group, and an oxime functional group attached to a long aliphatic chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime typically involves the reaction of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime involves its interaction with molecular targets and pathways in biological systems. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may also interact with cell membranes and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

1-(2-Hydroxy-4-methylphenyl)isohexadecan-1-one oxime can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

85586-87-4

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

2-[(Z)-N-hydroxy-C-(13-methyltetradecyl)carbonimidoyl]-5-methylphenol

InChI

InChI=1S/C23H39NO2/c1-19(2)14-12-10-8-6-4-5-7-9-11-13-15-22(24-26)21-17-16-20(3)18-23(21)25/h16-19,25-26H,4-15H2,1-3H3/b24-22-

InChI Key

WBGYECHEZSDHDH-GYHWCHFESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N\O)/CCCCCCCCCCCCC(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)CCCCCCCCCCCCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.